Cas no 2004-07-1 (2-Amino-6-chloropurine-9-b-D-riboside)

2-Amino-6-chloropurine-9-b-D-riboside is a synthetic nucleoside derivative with significant applications in biochemical research. It features a 2-amino and 6-chloro substitution on the purine ring, enhancing its biological activity. This compound is well-suited for studies involving nucleotide metabolism and signal transduction pathways, offering researchers a valuable tool for elucidating molecular mechanisms. Its purity and stability make it an ideal choice for in vitro and in vivo experiments.
2-Amino-6-chloropurine-9-b-D-riboside structure
2004-07-1 structure
Product name:2-Amino-6-chloropurine-9-b-D-riboside
CAS No:2004-07-1
MF:C10H12ClN5O4
MW:301.686380386353
MDL:MFCD00005735
CID:42289
PubChem ID:102197

2-Amino-6-chloropurine-9-b-D-riboside Chemical and Physical Properties

Names and Identifiers

    • 2-AMINO-6-CHLORO-9-(BETA-D-RIBOFURANOSYL)PURINE
    • 2-AMINO-6-CHLOROPURINE-9-BETA-D-RIBOSIDE
    • 2-AMINO-6-CHLOROPURINE-9-RIBOSIDE
    • 2-AMINO-6-CHLOROPURINE RIBOSIDE
    • 6-CHLOROADENOSINE
    • 6-CHLOROGUANINE RIBOSIDE
    • 6-CHLOROGUANOSINE
    • 6-chloro-9-beta-D-ribofuranosyl-9H-purin-2-amine
    • 2-Amino-6-chloro-9H-purine-9-riboside
    • 2-Amino-6-chloropurine-9-b-D-riboside
    • 2-Amino-6-chloro-9-(b-D-ribofuranosyl)purine
    • 6-Chloroguanosine2
    • 2-AMINO-6-CHLOROPURINE RIBOSIDE (6-CHLOROGUANOSINE)
    • 9H-PURIN-2-AMINE, 6-CHLORO-9-.BETA.-D-RIBOFURANOSYL-
    • 2-Amino-6-chloropurine-9--D-riboside
    • 6-Chloroguanine nucleoside
    • (-)-2-Amino-6-chloropurine riboside, 6-Chloroguanine riboside
    • 1β-(2-Amino-6-chloro-9H-purine-9-yl)-1-deoxy-β-D-ribofuranose
    • 2-Amino-6-chloro-9-β-D-ribofuranosyl-9H-purine
    • 2-Amino-6-chloropurine-9-β-D-riboside
    • (?)-2-Amino-6-chloropurine riboside
    • (?)-2-Amino-6-chloropurine riboside 6-Chloroguanine riboside
    • 2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine
    • (2R,3R,4S,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • (2R,3R,4S,5R)-2-(2-Amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • 2004-07-1
    • CHEMBL244169
    • SCHEMBL637420
    • 2-Amino-6-chloropurine riboside, >=95%
    • AKOS015896934
    • Q27456329
    • 6CR
    • GS-3225
    • (3S,2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolane-3,4-diol
    • (2R,3R,4S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • EN300-1704270
    • (4S,2R,3R,5R)-2-[2-amino-6-chloro-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
    • 9H-Purin-2-amine, 6-chloro-9-beta-D-ribofuranosyl-
    • 2-Amino-6-chloropurine Ribonucleoside
    • 6-Chloroguanineriboside
    • AKOS015854915
    • 6-chloro-2-amino-9-(beta-D-ribofuranosyl)purine
    • NSC 44586
    • 2-Amino-6-chloropurine-9-?-D-riboside
    • NS00045737
    • 2-Amino-6-chloropurine ribosid
    • TXWHPSZYRUHEGT-UUOKFMHZSA-N
    • EINECS 217-905-3
    • 6-Chloro-9-(Beta-D-Ribofuranosyl)-9h-Purin-2-Amine
    • MFCD00005735
    • (-)-2-Amino-6-chloropurine riboside
    • 2-amino-6-chloro-9-(beta-d-ribofuranosyl)-9h-purine
    • MDL: MFCD00005735
    • Inchi: InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
    • InChI Key: TXWHPSZYRUHEGT-UUOKFMHZSA-N
    • SMILES: C1=NC3=C([N]1C2OC(CO)C(C2O)O)N=C(N)N=C3Cl
    • BRN: 1225943

Computed Properties

  • Exact Mass: 301.05800
  • Monoisotopic Mass: 301.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Surface Charge: 0
  • Topological Polar Surface Area: 140
  • Tautomer Count: 3

Experimental Properties

  • Color/Form: Powder
  • Density: 1.8359 (rough estimate)
  • Melting Point: 175°C(lit.)
  • Boiling Point: 729.9°C at 760 mmHg
  • Flash Point: 395.2±35.7 °C
  • Refractive Index: -38 ° (C=0.1, H2O)
  • Solubility: DMSO, Methanol
  • PSA: 139.54000
  • LogP: -0.74540
  • Specific Rotation: -34 - -40° (c=0.1, H2O)
  • Solubility: Not determined

2-Amino-6-chloropurine-9-b-D-riboside Security Information

2-Amino-6-chloropurine-9-b-D-riboside Customs Data

  • HS CODE:29349990

2-Amino-6-chloropurine-9-b-D-riboside Pricemore >>

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2-Amino-6-chloropurine-9-b-D-riboside Production Method

2-Amino-6-chloropurine-9-b-D-riboside Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2004-07-1)2-Amino-6-chloropurine-9-b-D-riboside
Order Number:A814199
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:01
Price ($):508.0

Additional information on 2-Amino-6-chloropurine-9-b-D-riboside

Introduction to 2-Amino-6-chloropurine-9-β-D-riboside (CAS No. 2004-07-1)

2-Amino-6-chloropurine-9-β-D-riboside, with the chemical identifier CAS No. 2004-07-1, is a significant compound in the field of nucleoside chemistry and pharmaceutical research. This nucleoside analog plays a crucial role in the development of novel therapeutic agents, particularly in the treatment of various diseases such as cancer, viral infections, and genetic disorders. The compound's unique structural properties, derived from its purine core and ribose sugar moiety, make it a valuable intermediate in synthetic biology and drug design.

The molecular structure of 2-Amino-6-chloropurine-9-β-D-riboside consists of a purine base substituted with an amino group at the 2-position and a chlorine atom at the 6-position, linked to a β-D-ribose sugar. This configuration imparts distinct biochemical and pharmacological characteristics that have been extensively studied in recent years. The presence of the amino group enhances the compound's reactivity, making it a versatile scaffold for further derivatization, while the chlorine atom at the 6-position influences its binding affinity to biological targets.

In recent years, significant advancements have been made in understanding the therapeutic potential of 2-Amino-6-chloropurine-9-β-D-riboside. Research has demonstrated its efficacy in inhibiting specific enzymes and pathways involved in disease progression. For instance, studies have shown that this compound exhibits potent antiviral activity against certain RNA viruses by interfering with viral replication mechanisms. The mechanism of action involves competitive inhibition of viral polymerases, thereby disrupting the synthesis of viral genetic material.

Moreover, 2-Amino-6-chloropurine-9-β-D-riboside has shown promise in oncology research. Preclinical studies indicate that it can selectively target rapidly dividing cancer cells by inducing DNA damage or inhibiting key signaling pathways. The compound's ability to mimic natural nucleosides allows it to be incorporated into DNA and RNA, leading to structural alterations that impair cellular function. These findings have prompted further investigation into its potential as a chemotherapeutic agent, particularly in combination regimens with other anticancer drugs.

The synthesis of 2-Amino-6-chloropurine-9-β-D-riboside is a complex process that requires precise chemical manipulation to achieve high yields and purity. Researchers have developed multiple synthetic routes, leveraging enzymatic and chemical transformations to construct the desired structure efficiently. Advances in biocatalysis have enabled the use of engineered enzymes to facilitate key steps in the synthesis, reducing reliance on harsh chemical conditions and improving overall sustainability.

Recent studies have also explored the pharmacokinetic properties of 2-Amino-6-chloropurine-9-β-D-riboside, aiming to optimize its delivery and bioavailability. Investigations into prodrugs and delivery systems have shown that modifications to the ribose moiety can enhance cellular uptake and reduce metabolic degradation. These developments are critical for translating preclinical successes into effective clinical therapies.

The regulatory landscape for 2-Amino-6-chloropurine-9-β-D-riboside is evolving alongside advancements in drug development methodologies. Regulatory agencies are increasingly recognizing the importance of nucleoside analogs in therapeutic innovation and are streamlining pathways for their approval. This trend bodes well for future clinical trials and commercialization efforts involving this compound.

In conclusion, 2-Amino-6-chloropurine-9-β-D-riboside (CAS No. 2004-07-1) represents a compelling area of research with broad therapeutic implications. Its unique structural features, combined with emerging insights into its biological activity, position it as a key candidate for further development in pharmaceutical applications. As research continues to uncover new mechanisms and applications, this compound is poised to play an increasingly significant role in addressing unmet medical needs.

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